2,4-Diamino-6-methyl-5-nitropyrimidine

Description

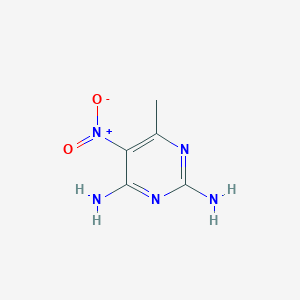

Structure

2D Structure

Properties

IUPAC Name |

6-methyl-5-nitropyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAHPOJYMNCRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291162 | |

| Record name | 6-Methyl-5-nitropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2829-59-6 | |

| Record name | 2829-59-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-5-nitropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diamino-5-nitro-6-methylpyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A64JEQ6HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,4 Diamino 6 Methyl 5 Nitropyrimidine

Strategies for Direct Chemical Synthesis

Direct synthesis of 2,4-diamino-6-methyl-5-nitropyrimidine relies heavily on the functionalization of pre-existing pyrimidine (B1678525) rings. The choice of the starting precursor is crucial and dictates the subsequent synthetic steps, which typically involve either the introduction of a nitro group onto a pre-functionalized pyrimidine or the addition of amino groups to a nitrated pyrimidine core.

The synthesis of the target compound can be effectively achieved by starting with functionalized pyrimidine precursors. Two primary strategies involve:

Nitration of a Diaminopyrimidine Precursor : A common approach is the direct nitration of a corresponding 2,4-diaminopyrimidine (B92962) that lacks the 5-nitro group. For instance, a closely related compound, 2,4-diamino-6-hydroxy-5-nitropyrimidine, is synthesized by the nitration of 2,4-diamino-6-hydroxypyrimidine (B22253). chemicalbook.com This method involves treating the precursor with a potent nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, under carefully controlled temperature conditions to achieve high yields. chemicalbook.com A similar strategy can be applied by starting with 2,4-diamino-6-methylpyrimidine, where the electron-donating amino and methyl groups activate the C-5 position for electrophilic nitration.

Amination of a Dichloronitropyrimidine Precursor : An alternative route involves nucleophilic aromatic substitution on a pre-nitrated pyrimidine ring bearing leaving groups at the 2- and 4-positions. The synthesis of unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidines has been successfully demonstrated using 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758) as a key intermediate. clockss.org This precursor is treated with amines to displace the chloride ions. clockss.org For the synthesis of the symmetrical this compound, a similar precursor, 2,4-dichloro-6-methyl-5-nitropyrimidine, would be reacted with ammonia (B1221849) or an ammonia equivalent. The chloro groups on the pyrimidine ring are activated by the electron-withdrawing nitro group, facilitating their displacement by nucleophiles. bhu.ac.in This method allows for the sequential introduction of different amino groups if desired. clockss.org

| Precursor | Key Transformation | Typical Reagents | Reference |

|---|---|---|---|

| 2,4-Diamino-6-methylpyrimidine | Electrophilic Nitration | HNO₃/H₂SO₄ | chemicalbook.com |

| 2,4-Dichloro-6-methyl-5-nitropyrimidine | Nucleophilic Amination | Ammonia (or equivalent) | clockss.org |

| 2,4-Diamino-6-hydroxypyrimidine | Chlorination followed by Amination | POCl₃, then Ammonia | nih.gov |

The nitration of pyrimidine derivatives is a classic example of electrophilic aromatic substitution. However, the pyrimidine ring itself is electron-deficient due to the presence of two nitrogen atoms, which generally makes electrophilic substitution difficult. bhu.ac.in The success of the reaction hinges on the presence of activating groups on the ring.

In the case of a precursor like 2,4-diamino-6-methylpyrimidine, the two amino groups at positions 2 and 4, and the methyl group at position 6, are strong electron-donating groups. They increase the electron density of the pyrimidine ring, particularly at the C-5 position, making it susceptible to attack by an electrophile.

The mechanism proceeds in several steps:

Generation of the Electrophile : A strong acid, typically sulfuric acid (H₂SO₄), protonates nitric acid (HNO₃). This leads to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Electrophilic Attack : The π-electrons of the activated pyrimidine ring attack the nitronium ion. The electron-donating effects of the amino and methyl groups direct this attack to the C-5 position, forming a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the C-5 carbon. masterorganicchemistry.com This step restores the aromaticity of the pyrimidine ring, resulting in the final product, this compound. researchgate.net

The presence of doubly-activated systems can allow nitration to occur even without heating. bhu.ac.in The study of nitration on 2-substituted pyrimidine-4,6-diones has also provided insights into the reactivity of the C-5 position, leading to the formation of 5,5-gem-dinitropyrimidine-4,6-diones in high yields. nih.gov

Innovations in Green Chemistry and Sustainable Synthesis Protocols

Traditional methods for synthesizing pyrimidine derivatives often involve hazardous reagents, toxic solvents, and high energy consumption. researchgate.net For instance, the preparation of chlorinated pyrimidine intermediates frequently uses phosphorus oxychloride, a hazardous substance. nih.gov Similarly, intermediates like 4,6-dichloro-2-methyl-5-nitropyrimidine are noted to be highly hazardous to handle. clockss.org

In response, green chemistry principles are being increasingly applied to pyrimidine synthesis to enhance safety and sustainability. rasayanjournal.co.in Key innovations include:

Microwave-Assisted Synthesis : Using microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. rasayanjournal.co.inmdpi.com This technique minimizes energy consumption and the potential for side-product formation. mdpi.com

Solventless Approaches and Safer Solvents : Conducting reactions in the absence of solvents or using environmentally benign solvents like water or ionic liquids minimizes waste and avoids the use of toxic, volatile organic compounds. researchgate.netrasayanjournal.co.in

Catalysis : The use of recyclable catalysts, including organocatalysts or nanoparticles, can improve reaction efficiency and atom economy while avoiding the stoichiometric use of hazardous reagents. researchgate.net

Multicomponent Reactions (MCRs) : Designing synthetic routes where three or more reactants are combined in a single pot to form the final product streamlines the process, reduces waste, and enhances efficiency. rasayanjournal.co.in

While a specific green protocol for this compound is not extensively documented, these general principles offer a framework for developing more sustainable future syntheses. For example, replacing hazardous chlorinating agents or developing catalytic nitration systems would represent significant advances. researchgate.netrasayanjournal.co.in

Optimization of Reaction Parameters and Yield Enhancement Techniques

Maximizing the yield and purity of this compound requires careful optimization of various reaction parameters. The synthesis of analogous compounds provides a clear illustration of how critical these adjustments are.

In the synthesis of 2,4-diamino-6-hydroxy-5-nitropyrimidine from its corresponding precursor, several parameters were finely tuned to achieve a high yield of 96.4%. chemicalbook.com Key optimized parameters included:

Temperature Control : The reaction temperature was strictly controlled between 30 and 35°C during the addition of fuming nitric acid. Following the reaction, the mixture was cooled to between -5 and 0°C to promote efficient crystallization and isolation of the product. chemicalbook.com

Reaction Time : An incubation period of two hours after the addition of the nitrating agent was found to be sufficient for the reaction to reach completion. chemicalbook.com

Reagent Concentration and Ratio : The use of specific quantities of 93% fuming nitric acid and 98% concentrated sulfuric acid was crucial for driving the reaction efficiently. chemicalbook.com

General optimization strategies applicable to this synthesis include adjusting the molar ratios of reactants, screening different solvents and catalysts, and modifying the workup procedure to minimize product loss. For syntheses involving nucleophilic substitution, such as the amination of a dichloro-precursor, parameters like reaction temperature and the concentration of the amine are critical; milder conditions favor mono-substitution, while more vigorous conditions are needed to displace the second chloride. clockss.org The use of experimental design methodologies, such as the Taguchi method, can systematically identify the optimal conditions for maximizing yield. researchgate.net

| Parameter | Optimized Condition | Purpose |

|---|---|---|

| Reaction Temperature | 30-35°C (during addition) | To control the rate of the exothermic nitration reaction. |

| Crystallization Temperature | -5 to 0°C | To maximize the precipitation and recovery of the product. |

| Incubation Time | 2 hours | To ensure the reaction proceeds to completion. |

| Nitrating Agent | 93% Fuming HNO₃ with 98% H₂SO₄ | To generate a high concentration of the nitronium ion electrophile. |

| Final Yield | 96.4% |

Elucidation of Molecular Structure and Supramolecular Architecture

Advanced Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of 2,4-diamino-6-methyl-5-nitropyrimidine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the compound's atomic arrangement and electronic environment.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although detailed experimental spectra for this compound are not widely reported in publicly available literature, the expected resonances can be predicted based on its structure.

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to the protons of the methyl and amino groups. The anticipated signals would include a singlet for the methyl (–CH₃) protons and two broader signals for the non-equivalent amino (–NH₂) protons at the C2 and C4 positions. The chemical shifts of the amino protons can be highly variable, depending on factors such as solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Signals for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Methyl (–CH₃) | ~2.0 - 2.5 | Singlet |

| Amino (C2–NH₂) | Variable (broad) | Singlet |

| Amino (C4–NH₂) | Variable (broad) | Singlet |

Note: This table is based on general principles of NMR spectroscopy and data for analogous structures, not on reported experimental data for the title compound.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to the four carbons of the pyrimidine (B1678525) ring and the one carbon of the methyl group. The chemical shifts would be influenced by the electronic effects of the substituents: the electron-donating amino groups and the electron-withdrawing nitro group. The quaternary carbons (C2, C4, C5, C6) would typically show lower intensity signals compared to the methyl carbon.

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (–NH₂) | ~155 - 165 |

| C4 (–NH₂) | ~155 - 165 |

| C5 (–NO₂) | ~115 - 125 |

| C6 (–CH₃) | ~160 - 170 |

| –CH₃ | ~15 - 25 |

Note: This table is based on general principles of NMR spectroscopy and data for analogous structures, not on reported experimental data for the title compound.

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for its amino, nitro, methyl, and pyrimidine ring moieties.

The N–H stretching vibrations of the primary amino groups typically appear as strong, sharp bands in the region of 3300–3500 cm⁻¹. The presence of two amino groups may lead to complex or overlapping bands in this region. The asymmetric and symmetric stretching vibrations of the nitro (–NO₂) group are expected to produce two strong absorptions, typically around 1500–1560 cm⁻¹ and 1335–1385 cm⁻¹, respectively. Vibrations associated with the C–H bonds of the methyl group and the C=N and C=C bonds of the pyrimidine ring would also be present. Analysis of related compounds, such as 2-amino-3-methyl-5-nitropyridine, supports these assignments. nih.gov

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N–H Stretching | Amino (–NH₂) | 3300 - 3500 |

| C–H Stretching | Methyl (–CH₃) | 2850 - 3000 |

| C=N / C=C Stretching | Pyrimidine Ring | 1550 - 1650 |

| N–H Bending | Amino (–NH₂) | 1580 - 1650 |

| Asymmetric NO₂ Stretching | Nitro (–NO₂) | 1500 - 1560 |

| Symmetric NO₂ Stretching | Nitro (–NO₂) | 1335 - 1385 |

Note: The wavenumber ranges are based on established literature values and data from analogous pyrimidine and pyridine (B92270) structures. nih.govchemicalbook.com

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated pyrimidine ring system, which is influenced by the strong auxochromic (amino) and chromophoric (nitro) groups.

The position of the maximum absorption wavelength (λₘₐₓ) is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In moving from non-polar to polar solvents, a bathochromic (red) or hypsochromic (blue) shift may be observed, depending on the relative stabilization of the ground and excited states. For molecules with significant intramolecular charge transfer character, such as nitro-substituted anilines, a bathochromic shift is often seen in more polar solvents due to the greater stabilization of the more polar excited state. sciencepublishinggroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

A search of crystallographic databases did not yield a reported crystal structure for this compound. However, structural information can be inferred from closely related compounds. For instance, X-ray diffraction analysis has been performed on the analogous compound 5-nitropyrimidine-2,4-diamine, which lacks the 6-methyl group. researchgate.net Studies on such analogues reveal that the pyrimidine ring is typically planar, and the molecular packing is often dominated by extensive hydrogen bonding networks involving the amino and nitro groups, leading to the formation of supramolecular architectures like sheets or chains. It is highly probable that this compound would exhibit similar structural features, with the methyl group influencing the crystal packing and potentially participating in weaker C–H···O or C–H···N interactions.

Determination of Crystal System and Space Group

No crystallographic data is currently available in open-access databases or published literature for this compound. Therefore, the crystal system and space group have not been determined.

Analysis of Intramolecular Bonding and Conformation

A detailed analysis of intramolecular bond lengths, bond angles, and molecular conformation is contingent on the availability of crystallographic data, which is currently not reported for this compound.

Intermolecular Interactions and Hydrogen Bonding Networks

While the molecular structure suggests the potential for various hydrogen bonds (N-H···N, N-H···O), a definitive description and analysis of the hydrogen bonding network requires experimental crystal structure data.

Supramolecular Assembly and Crystal Packing Modes

The mode of crystal packing and the resulting supramolecular assembly are unknown in the absence of a determined crystal structure.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

A Hirshfeld surface analysis, which provides a quantitative breakdown of intermolecular contacts, cannot be performed without the crystallographic information file (.cif) obtained from a single-crystal X-ray diffraction experiment.

Further research involving the synthesis of single crystals of this compound and their analysis by X-ray diffraction is required to provide the data necessary for the comprehensive structural elucidation outlined.

Investigations into Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions and Site Selectivity

The pyrimidine (B1678525) ring, particularly when substituted with strong electron-withdrawing groups like a nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). nih.govchemrxiv.org While 2,4-diamino-6-methyl-5-nitropyrimidine itself does not have a suitable leaving group for direct substitution, its precursors, such as those with halogen or sulfonyl groups at the C4 and C6 positions, readily undergo these reactions. nih.govchemrxiv.org The presence of the C5-nitro group drastically increases the rate of substitution compared to unsubstituted pyrimidines. nih.gov

Research on analogous 5-nitropyrimidine (B80762) systems, such as 4,6-dichloro-5-nitropyrimidine, demonstrates that the chlorine atoms can be displaced by various nucleophiles. chemrxiv.org Studies show that the substitution of the first chlorine atom with an amine facilitates the substitution of the second, although sometimes requiring stronger reaction conditions. chemrxiv.orgchemrxiv.org This sequential substitution allows for the synthesis of unsymmetrically substituted pyrimidines.

Site selectivity is a key aspect of these reactions. In systems with two potential leaving groups, such as 6-alkoxy-4-chloro-5-nitropyrimidine, primary amines preferentially displace the chlorine atom first. chemrxiv.org Subsequently, under the same mild conditions, the alkoxy group is also substituted, leading to a symmetrically disubstituted 4,6-diamino product. chemrxiv.orgchemrxiv.org This reactivity is notable because alkoxy groups are typically poor leaving groups in standard SN2 reactions but can be displaced in these activated pyrimidine systems. chemrxiv.org

| Starting Material | Nucleophile | Leaving Group(s) | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4,6-dichloro-5-nitropyrimidine | Alkylamines | -Cl | Mild conditions | Symmetric 4,6-dialkylamino-5-nitropyrimidine | chemrxiv.org |

| 6-alkoxy-4-chloro-5-nitropyrimidine | N-benzylamine | -Cl, -OR | Room temperature, TEA, DCM | N4,N6-dibenzyl-5-nitropyrimidine-4,6-diamine | chemrxiv.org |

| 4,6-bis(tosylate)-2-methyl-5-nitropyrimidine | Anilines | -OTs | Room temperature to reflux | Mono- and di-substituted anilino-pyrimidines | nih.gov |

Reduction Chemistry of the Nitro Group

The nitro group at the C5 position is readily reduced to a primary amino group, a transformation that is fundamental to the synthesis of many biologically active molecules, including purine (B94841) analogs. acs.org This reduction converts this compound to 2,4,5-triamino-6-methylpyrimidine. A variety of methods can accomplish this transformation.

Catalytic hydrogenation is a common and efficient method. This process typically involves reacting the nitropyrimidine with hydrogen gas in the presence of a metal catalyst. acs.org Common catalysts for this purpose include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. These reactions are often carried out under mild to moderate pressures and temperatures.

Chemical reduction methods using metals in acidic media are also widely employed. For instance, tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for the reduction of aromatic nitro compounds. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine.

| Method | Reagents/Catalyst | Typical Product | Intermediate(s) | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Amine (R-NH₂) | Nitroso (R-NO), Hydroxylamine (R-NHOH) | acs.org |

| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Amine (R-NH₂) | Nitroso (R-NO), Hydroxylamine (R-NHOH) | acs.org |

| Transfer Hydrogenation | Hydrazine, Raney Nickel | Amine (R-NH₂) | Hydroxylamine (R-NHOH) | acs.org |

| Diboron-mediated Reduction | B₂(OH)₄, Base | Amine (R-NH₂) | Not specified | acs.org |

Reactivity of Amino and Methyl Substituents

The amino groups at the C2 and C4 positions behave as typical aromatic amines, although their nucleophilicity is somewhat reduced by the electron-deficient nature of the pyrimidine ring. They can undergo a range of reactions, including acylation, alkylation, and diazotization. uobaghdad.edu.iq For example, the amino groups can react with acyl chlorides or anhydrides to form the corresponding amides. Their basic nature also allows for protonation to form salts. google.com

Formation of Poly-pyrimidine Systems (e.g., 4,4'-bis-pyrimidines)

The formation of molecules containing multiple pyrimidine units, such as bipyrimidines, can be achieved through modern cross-coupling reactions. While direct coupling of this compound is not commonly reported, its derivatives, particularly halogenated ones, are excellent substrates for these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful methods for forming C-C bonds between aromatic rings. researchgate.netmdpi.com For instance, a chloro- or iodo-substituted diaminopyrimidine can be coupled with a pyrimidine-boronic acid (in a Suzuki reaction) to form a bipyrimidine system. researchgate.netmdpi.com The regioselectivity of these reactions can often be controlled; for example, in 2,4-dichloropyrimidines, coupling typically occurs preferentially at the more reactive C4 position. mdpi.com

Another classic method for forming biaryl linkages is the Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halide molecules. wikipedia.orgorganic-chemistry.org This reaction typically requires high temperatures but has been improved with modern ligand systems. wikipedia.orgfrontiersin.org An Ullmann-type condensation can also be used to couple an aminopyrimidine with a halopyrimidine, forming a C-N linkage to create an amino-bridged poly-pyrimidine system. wikipedia.orgnih.gov These coupling strategies are essential for synthesizing complex molecules with extended π-systems or for linking functional pyrimidine units together.

Derivatization Strategies and Analog Synthesis

Chemical Modification of Amino Groups (e.g., N-substitution)

The amino groups at the C2 and C4 positions of the pyrimidine (B1678525) ring are primary sites for chemical modification, most commonly through N-substitution reactions. A prevalent strategy for achieving selective substitution involves starting with a di-halo precursor, typically 2,4-dichloro-6-methyl-5-nitropyrimidine. The differential reactivity of the halogen atoms allows for a sequential and controlled introduction of various amino substituents.

The substitution of the first chlorine atom with an amine occurs under relatively mild conditions. This initial nucleophilic aromatic substitution (SNAr) introduces an electron-donating amino group onto the pyrimidine ring. This, in turn, deactivates the ring towards further nucleophilic attack, meaning the substitution of the second chlorine atom requires more vigorous reaction conditions, such as higher temperatures. nih.gov This reactivity difference is exploited to synthesize unsymmetrically substituted 2,4-diaminopyrimidines.

For instance, reacting 2,4-dichloro-6-methylpyrimidine (B20014) with dimethylamine (B145610) first, followed by a subsequent reaction with a substituted aniline, yields N2,N2-dimethyl-N4-(substituted-phenyl)-6-methylpyrimidine-2,4-diamines. This sequential approach provides a reliable route to a wide range of N-substituted analogs.

Table 1: Representative N-Substitution Reactions on Dichloropyrimidine Precursors

| Starting Material | Reagent 1 (Mild Conditions) | Intermediate | Reagent 2 (Vigorous Conditions) | Final Product |

|---|---|---|---|---|

| 2,4-Dichloro-6-methyl- pyrimidine | Dimethylamine | 2-Chloro-N,N,6-trimethyl- pyrimidin-4-amine | Substituted Aniline | N4-Aryl-N2,N2,6-trimethyl- pyrimidine-2,4-diamine |

| 2,4-Dichloro-6-methyl- pyrimidine | Benzylamine | 4-Chloro-6-methyl-N-(phenylmethyl)-pyrimidin-2-amine | Substituted Aniline | N4-Aryl-6-methyl-N2-(phenylmethyl)-pyrimidine-2,4-diamine |

Functionalization of the Methyl Group

The C6-methyl group, while less reactive than the amino groups, offers another handle for derivatization. Its reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring, particularly with the strongly deactivating nitro group at the C5 position. This activation makes the methyl protons acidic enough to participate in condensation reactions.

One common strategy is the Claisen-Schmidt condensation with aromatic aldehydes, which can introduce a styryl moiety at the C6 position. Furthermore, the methyl group can be halogenated, typically using N-bromosuccinimide (NBS), to form a halomethyl group. This bromomethyl derivative is a versatile intermediate that can be converted into a variety of other functional groups through nucleophilic substitution. For example, reaction with amines, thiols, or alcohols can introduce aminomethyl, thiomethyl, or alkoxymethyl groups, respectively.

Oxidation of the methyl group is another route for functionalization. Controlled oxidation can yield a formyl group (an aldehyde), which can then be used in numerous subsequent reactions such as reductive amination or Wittig reactions. More vigorous oxidation can convert the methyl group to a carboxylic acid, providing a site for amide or ester formation. Research on the oxidation of the methyl group on 5-methylcytosine (B146107) has shown it can be converted to 5-hydroxymethylcytosine (B124674) and 5-formylcytosine, demonstrating the feasibility of such transformations on pyrimidine rings. nih.govnih.gov

Table 2: Potential Functionalization Reactions of the C6-Methyl Group

| Reaction Type | Reagents | Intermediate/Product |

|---|---|---|

| Condensation | Aromatic Aldehyde, Base | 6-Styryl derivative |

| Halogenation | N-Bromosuccinimide (NBS) | 6-(Bromomethyl) derivative |

| Oxidation (mild) | Selenium Dioxide (SeO₂) | 6-Formyl derivative |

| Oxidation (strong) | Potassium Permanganate (KMnO₄) | 6-Carboxylic acid derivative |

Design and Synthesis of Fused Pyrimidine Analogs

Fusing a second heterocyclic ring to the pyrimidine core is a powerful strategy for creating structurally complex and novel analogs. The 2,4-diamino-6-methyl-5-nitropyrimidine scaffold is a key precursor for building bicyclic systems like pyrrolo[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, and pyrido[2,3-d]pyrimidines. These fused heterocycles are of significant interest in medicinal chemistry.

Pyrrolo[2,3-d]pyrimidines: The synthesis of the pyrrolo[2,3-d]pyrimidine core often involves the construction of the pyrrole (B145914) ring onto an existing pyrimidine. A common method starts with a 5-amino-6-chloropyrimidine derivative. The 5-amino group is reacted with an α-haloketone or aldehyde (the Hantzsch pyrrole synthesis) to form the pyrrole ring. Alternatively, palladium-catalyzed reactions, such as the Sonogashira coupling of a 5-iodopyrimidine (B189635) with a terminal alkyne, followed by intramolecular cyclization, are effective. For instance, 2,4-diamino-5-methylpyrrolo[2,3-d]pyrimidine can be used as a starting point for further substitution, such as the addition of substituted phenylthiols at the 6-position. researchgate.net

Furo[2,3-d]pyrimidines: The synthesis of furo[2,3-d]pyrimidines can be achieved by reacting a 2,4-diamino-6-hydroxypyrimidine (B22253) with an α-haloketone like 1,3-dichloroacetone. researchgate.net The hydroxyl group at C6 acts as a nucleophile to form the furan (B31954) ring. Another approach involves the reaction of a 5-acetyl- or 5-cyanopyrimidine (B126568) derivative which can undergo cyclization with appropriate reagents to form the furan ring. The synthesis of 2,4-diamino-5-methyl-6-substituted arylthio-furo[2,3-d]pyrimidines has been reported as a route to novel antifolates. nih.gov

Pyrido[2,3-d]pyrimidines: There are several established routes to pyrido[2,3-d]pyrimidines starting from substituted pyrimidines. jocpr.com One of the most common is the Friedländer annulation, which involves the reaction of a 5-aminopyrimidine (B1217817) with a β-dicarbonyl compound or its equivalent. For example, reacting 2,4,6-triaminopyrimidine (B127396) with nitromalonaldehyde (B3023284) yields a 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, a close analog of the target scaffold. nih.gov Another strategy involves the reaction of 6-aminopyrimidines with compounds like acetylacetone (B45752) in phosphoric acid to yield substituted pyrido[2,3-d]pyrimidines. jocpr.com

Solid-Phase Synthesis for Combinatorial Library Generation

Solid-phase synthesis is a high-throughput technique used to generate large, diverse libraries of compounds for screening purposes. The 2,4-diaminopyrimidine (B92962) scaffold is well-suited for this approach, enabling the rapid creation of numerous analogs. acs.orgacs.org

The typical strategy begins with immobilizing a primary amine onto a solid support, such as a polystyrene resin. acs.orgresearchgate.net This is often achieved via reductive amination with a resin-bound aldehyde. The immobilized amine then serves as a nucleophile in a reaction with a di-substituted pyrimidine, such as 2,4-dichloro-6-methyl-5-nitropyrimidine. This reaction attaches the pyrimidine core to the solid support.

The remaining chloro group on the pyrimidine is then available for a second nucleophilic substitution reaction. Aliquots of the resin-bound intermediate can be reacted with a diverse set of amines in separate reaction vessels. This step introduces the second point of diversity. After the final reaction, the desired products are cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA), and collected. acs.org This split-and-pool methodology allows for the efficient synthesis of a large library of compounds, where each member has a unique combination of substituents at the C2 and C4 positions. This method was successfully used to create a 162-member library of 2,4-diaminopyrimidines. acs.orgacs.org

Table 3: General Scheme for Solid-Phase Synthesis of 2,4-Diaminopyrimidine Libraries

| Step | Description | Key Reagents |

|---|---|---|

| 1. Immobilization | A diverse set of primary amines (R¹-NH₂) is attached to a solid support resin. | Resin-CHO, NaBH(OAc)₃ |

| 2. First Substitution | The resin-bound amines react with a di-chloropyrimidine core. | 2,4-Dichloro-6-methyl-5-nitropyrimidine |

| 3. Second Substitution | The resin is split, and each portion is reacted with a different amine (R²-NH₂). | Library of secondary amines |

| 4. Cleavage | The final products are cleaved from the resin. | Trifluoroacetic Acid (TFA) |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. nih.gov These studies are typically performed using a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p) to provide a reliable description of the molecular system. acs.org

The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. physchemres.org This optimized structure provides fundamental information about the molecule's bond lengths, bond angles, and dihedral angles. For 2,4-Diamino-6-methyl-5-nitropyrimidine, the presence of electron-donating amino groups and an electron-withdrawing nitro group on the pyrimidine (B1678525) ring is expected to influence the geometry. The amino groups can engage in intramolecular hydrogen bonding with the nitro group, which would affect the planarity and bond characteristics of the molecule. Theoretical calculations for similar heterocyclic compounds have shown that DFT methods can predict geometric parameters that are in good agreement with experimental data where available. acs.org

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound The following data are illustrative theoretical values based on DFT (B3LYP/6-311++G(d,p)) calculations for similar molecular structures.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Length (Å) | Bond Angle (°) | ||

| N1-C2 | 1.345 | C2-N1-C6 | 116.5 |

| C2-N3 | 1.338 | N1-C2-N3 | 126.0 |

| N3-C4 | 1.370 | C2-N3-C4 | 117.2 |

| C4-C5 | 1.415 | N3-C4-C5 | 122.5 |

| C5-C6 | 1.420 | C4-C5-C6 | 115.8 |

| C6-N1 | 1.350 | C5-C6-N1 | 121.9 |

| C5-N(Nitro) | 1.450 | C4-C5-N(Nitro) | 121.0 |

| C2-N(Amino) | 1.360 | N1-C2-N(Amino) | 116.8 |

| C4-N(Amino) | 1.365 | N3-C4-N(Amino) | 118.0 |

Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration. Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific molecular motions, such as stretching, bending, or torsion of particular bonds or functional groups. researchgate.net For this compound, characteristic vibrational modes would include N-H stretching from the amino groups, symmetric and asymmetric stretching of the NO2 group, C-H stretching of the methyl group, and various pyrimidine ring stretching and deformation modes. nih.govresearchgate.net

Table 2: Selected Calculated Vibrational Frequencies and PED Assignments The following are illustrative theoretical wavenumbers (cm⁻¹) based on DFT calculations for similar compounds.

| Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution %) |

|---|---|

| 3450 | ν(N-H) asymmetric stretching of NH₂ |

| 3350 | ν(N-H) symmetric stretching of NH₂ |

| 2980 | ν(C-H) asymmetric stretching of CH₃ |

| 1640 | δ(NH₂) scissoring |

| 1580 | ν(C=N) + ν(C=C) pyrimidine ring stretching |

| 1555 | νasym(NO₂) asymmetric stretching |

| 1350 | νsym(NO₂) symmetric stretching |

| 1250 | ν(C-N) amino group stretching |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. numberanalytics.com For this compound, the electron-rich amino groups are expected to contribute significantly to the HOMO, while the electron-deficient nitro group and pyrimidine ring are likely to dominate the LUMO. nih.gov

Table 3: Calculated Frontier Molecular Orbital Energies The following are illustrative theoretical values based on DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.50 |

| E_LUMO | -2.85 |

| Energy Gap (ΔE) | 3.65 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). researchgate.net This energy value represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In this compound, significant interactions are expected from the lone pairs of the amino nitrogen atoms to the antibonding orbitals (π*) of the pyrimidine ring and the nitro group, indicating intramolecular charge transfer and resonance stabilization.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis The following data are illustrative of significant donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (Amino at C4) | π(N3-C4) | 45.5 |

| LP(1) N (Amino at C2) | π(N1-C2) | 42.8 |

| LP(1) N (Amino at C4) | π(C5-C6) | 25.1 |

| π(C4-C5) | π(N(Nitro)-O) | 18.9 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov For this compound, the MEP surface is expected to show a strong negative potential around the oxygen atoms of the nitro group and the ring nitrogen atoms, making them sites for electrophilic attack or hydrogen bonding. rsc.org Conversely, positive potential would be concentrated around the hydrogen atoms of the amino groups, indicating their role as hydrogen bond donors. researchgate.net

DFT calculations, combined with statistical mechanics, can be used to predict the thermodynamic properties of a molecule at different temperatures. physchemres.org Key properties such as heat capacity (C_p), entropy (S), and enthalpy (H) can be calculated based on the vibrational frequencies and other molecular parameters obtained from the DFT output. These theoretical values are crucial for understanding the stability of the compound and predicting its behavior under various thermal conditions. Studies on other pyrimidine derivatives have shown that these calculations can provide valuable thermodynamic data. acs.orgresearchgate.net

Table 5: Calculated Thermodynamic Properties at 298.15 K and 1 atm The following are illustrative theoretical values based on DFT calculations.

| Property | Value |

|---|---|

| Total Entropy (S) | 95.5 cal mol⁻¹ K⁻¹ |

| Heat Capacity (C_p) | 42.8 cal mol⁻¹ K⁻¹ |

| Enthalpy (H) | 18.2 kcal mol⁻¹ |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational changes, binding stability, and intermolecular interactions between a ligand and its biological target, which are difficult to capture with experimental techniques alone. nih.gov

While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, research on analogous 2,4-diaminopyrimidine (B92962) derivatives highlights the application and utility of this technique. For instance, MD simulations have been crucial in understanding the binding modes of 2,4-diaminopyrimidine derivatives designed as inhibitors of Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR), a key enzyme in tuberculosis. mdpi.com

In one such study, researchers performed molecular simulations to analyze how different side chains attached to the 2,4-diaminopyrimidine core influence binding within the enzyme's active site. mdpi.com The simulations revealed that side chains of a specific size were optimal for occupying a glycerol (B35011) binding site unique to the mycobacterial enzyme, which is absent in human DHFR. mdpi.com This insight is critical for designing selective inhibitors.

The stability of the ligand-protein complex and the energetic contributions of key amino acid residues were analyzed using MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations on the MD simulation trajectories. The findings for a particularly active compound, referred to as 16l, are summarized below. mdpi.com

| Residue | Contribution (Kcal/mol) |

|---|---|

| ASP27 | -3.5 |

| ILE94 | -2.0 |

| PHE103 | -1.5 |

| LEU169 | -1.2 |

| PRO51 | -1.0 |

These simulations demonstrated that compounds containing a (thiazol-5-yl)methoxy side chain could effectively occupy the target binding site, guiding future efforts in the discovery of anti-tuberculosis drugs. mdpi.com This work exemplifies how MD simulations can provide a dynamic and energetic perspective on the interactions of the broader 2,4-diaminopyrimidine class of molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicable to derivatized compounds)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.com By quantifying physicochemical properties or theoretical molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. jocpr.com

For derivatives of 2,4-diaminopyrimidine, QSAR studies have been instrumental in identifying key molecular properties that govern their biological efficacy. In a study on new phenylurea-substituted 2,4-diamino-pyrimidines as antimalarial agents, a QSAR analysis was performed to understand the drivers of activity against Plasmodium falciparum. rsc.org The analysis revealed that lipophilicity, a measure of a compound's ability to dissolve in fats or lipids, was a critical factor for improved antimalarial potency. rsc.org

The nitro group present in this compound is a significant feature that influences its electronic and physicochemical properties. In broader QSAR studies of nitroaromatic compounds, several descriptors have been found to be highly relevant for predicting biological activity and toxicity. nih.gov These often include:

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.

EHUMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability.

logP / Kow (Octanol-water partition coefficient): A measure of hydrophobicity. nih.gov

Distribution coefficient and charge distribution (e.g., maximum net atomic charge at the nitro nitrogen): These descriptors help quantify the electronic interactions a molecule can engage in. nih.gov

A QSAR model is typically represented by a linear or non-linear equation. An example of a linear QSAR equation is:

Activity = c1(descriptor1) + c2(descriptor2) + ... + constant wikipedia.org

The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A study on the toxicity of nitroaromatic compounds to Daphnia magna found that models with R² > 0.8 and Q² > 0.6 showed good predictive power, with hydrophobicity being a key contributing factor to increased toxicity. nih.gov

The application of QSAR to 2,4-diaminopyrimidine derivatives provides a systematic framework for optimizing their structures to enhance a desired biological effect, such as antimalarial or antitubercular activity, by fine-tuning properties like lipophilicity and electronic characteristics. mdpi.comrsc.org

Applications in Advanced Organic Synthesis

Role as a Precursor in Guanine (B1146940) Synthesis and Related Purine (B94841) Derivatives

The synthesis of purines, a class of nitrogen-containing heterocyclic compounds fundamental to nucleic acids, often relies on the initial construction of a pyrimidine (B1678525) ring followed by the annulation of an imidazole (B134444) ring. In this context, derivatives of 2,4-Diamino-6-methyl-5-nitropyrimidine serve as crucial precursors for guanine and other purine analogs. The synthetic strategy generally involves the reduction of the 5-nitro group to an amino group, yielding a highly reactive 2,4,5-triaminopyrimidine intermediate. This intermediate is then cyclized with a one-carbon synthon, such as formamide (B127407) or formic acid, to construct the fused imidazole ring of the purine system. google.com

A common pathway to guanine involves starting from a related compound, 2,4-diamino-6-hydroxypyrimidine (B22253). This is first nitrosated at the 5-position to give 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. This nitroso derivative is then reduced to 2,4,5-triamino-6-hydroxypyrimidine. google.com The final step is the ring-closure reaction of this triaminopyrimidine with a formylating agent to yield guanine. patsnap.com While the methyl group at the 6-position in this compound differentiates it from the direct precursor to guanine, the underlying chemical principle remains the same. The 5-nitro group is readily reduced to an amine, setting the stage for subsequent cyclization to form various purine derivatives. researchgate.net The purine scaffold is a ubiquitous motif in nature and is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral and anticancer properties. researchgate.netresearchgate.net

Table 1: Key Intermediates in Guanine Synthesis from Pyrimidine Precursors

| Precursor | Intermediate | Final Product |

|---|---|---|

| 2,4-Diamino-6-hydroxypyrimidine | 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine | Guanine |

Intermediate in the Construction of Diverse Heterocyclic Systems

The reactivity of this compound extends beyond purine synthesis, making it a valuable intermediate in the construction of a variety of other fused heterocyclic systems. A key transformation is the reduction of the 5-nitro group to an amine, which, in conjunction with the adjacent amino group at the 4-position, creates a reactive 1,2-diamine functionality. This diamine moiety is a versatile handle for condensation reactions with various electrophiles to form new rings.

One important class of heterocycles accessible from this intermediate are pteridines. The Isay reaction, which involves the condensation of a 4,5-diaminopyrimidine (B145471) with a dicarbonyl compound, is a classic method for pteridine (B1203161) synthesis. Thus, the reduction of this compound to its 5-amino derivative provides a direct precursor to 6-methylpteridine derivatives. Pteridines are biologically significant molecules, with folic acid and its derivatives being prominent examples. nih.gov

Another important class of fused heterocycles that can be synthesized from diaminopyrimidine precursors are pyrido[2,3-d]pyrimidines. nih.govnih.govjocpr.com These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition. rsc.org The synthesis of pyrido[2,3-d]pyrimidines often involves the reaction of a 4-aminopyrimidine (B60600) with a three-carbon synthon that can undergo cyclization to form the fused pyridine (B92270) ring. jocpr.com The presence of multiple reactive sites on the reduced derivative of this compound allows for various synthetic strategies to access this and other complex heterocyclic frameworks.

Table 2: Examples of Heterocyclic Systems Derived from Diaminopyrimidines

| Starting Pyrimidine Derivative | Reagent | Resulting Heterocyclic System |

|---|---|---|

| 4,5-Diaminopyrimidine | Dicarbonyl compound | Pteridine |

Building Block for Complex Molecules and Drug-Like Scaffolds

The 2,4-diaminopyrimidine (B92962) core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. mdpi.com This makes this compound an attractive starting material for the synthesis of novel bioactive compounds and drug-like scaffolds. The various functional groups on the pyrimidine ring provide multiple points for diversification, allowing for the generation of libraries of compounds for biological screening. enamine.net

For instance, 2,4-diaminopyrimidine derivatives have been investigated as antifolates, which are inhibitors of dihydrofolate reductase (DHFR), an important enzyme in nucleotide biosynthesis. nih.gov The structural similarity of the 2,4-diaminopyrimidine moiety to the pteridine ring of folic acid allows these compounds to act as competitive inhibitors. Furthermore, the 2,4-diamino-6-methylpyrimidine scaffold has been identified as a promising starting point for the development of new treatments for Chagas' disease, caused by the parasite Trypanosoma cruzi. nih.gov

The synthesis of complex molecules and drug-like scaffolds from this compound often involves sequential modifications of its functional groups. The nitro group can be reduced to an amine, which can then be further functionalized. The amino groups can be acylated, alkylated, or used in cross-coupling reactions to introduce a wide range of substituents. mdpi.com These modifications allow for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules, leading to the discovery of new therapeutic agents. mdpi.com

Table 3: Bioactive Scaffolds Incorporating the 2,4-Diaminopyrimidine Moiety

| Scaffold Class | Biological Target/Application | Reference Example |

|---|---|---|

| Antifolates | Dihydrofolate Reductase (DHFR) Inhibitors | 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP) nih.gov |

| Anti-parasitic agents | Treatment of Chagas' disease | 2,4-diamino-6-methylpyrimidine series nih.gov |

Investigation of Biological Activity and Structure Activity Relationships Sar

Enzyme Inhibition Mechanism Studies (e.g., Dihydrofolate Reductase (DHFR), GTP Cyclohydrolase I)

The 2,4-diaminopyrimidine (B92962) scaffold is a well-established pharmacophore known for its ability to inhibit key enzymes in metabolic pathways.

Dihydrofolate Reductase (DHFR) While direct enzymatic inhibition studies on 2,4-Diamino-6-methyl-5-nitropyrimidine are not extensively documented in the reviewed literature, its core structure is characteristic of Dihydrofolate Reductase (DHFR) inhibitors. wikipedia.org DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and certain amino acids. mdpi.com Inhibitors from the 2,4-diaminopyrimidine class, such as Methotrexate and Trimethoprim, typically function as substrate analogues. wikipedia.org They bind with high affinity to the active site of DHFR, mimicking the binding of the natural substrate, dihydrofolate. This binding is primarily mediated by hydrogen bonds between the 2,4-diamino groups of the pyrimidine (B1678525) ring and conserved acidic amino acid residues (e.g., Aspartate) within the enzyme's active site. researchgate.net The substituent at the 6-position of the pyrimidine ring can further influence binding affinity and selectivity by interacting with adjacent hydrophobic pockets in the enzyme. nih.gov

GTP Cyclohydrolase I (GTPCH) GTP Cyclohydrolase I is the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several enzymes, including nitric oxide synthases (NOS). nih.govnih.gov The prototypical inhibitor for GTPCH is 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP), a structural analogue of the subject compound. nih.govfrontiersin.org Studies on DAHP reveal a dual mechanism of inhibition. At lower concentrations, DAHP mimics BH4 and interacts with the GTPCH Feedback Regulatory Protein (GFRP), engaging the endogenous feedback inhibition system. nih.govresearchgate.net At higher concentrations, DAHP acts as a direct competitive inhibitor, competing with the substrate GTP for binding to the enzyme's active site. nih.gov This competitive inhibition by DAHP has been demonstrated in GTPCH from Nocardia species, where it exhibited a Kᵢ of 0.23 mM. nih.gov Although these findings relate to DAHP, they provide a mechanistic framework for how related 2,4-diaminopyrimidine compounds could potentially interact with and inhibit GTPCH.

Elucidation of Molecular Mechanisms of Action (e.g., Nitric Oxide Production Blockage, O⁶-Alkylguanine-DNA-Alkyltransferase (AGT) Inactivation)

The molecular actions of nitropyrimidine derivatives extend to modulating signaling pathways and interacting with DNA repair enzymes.

Nitric Oxide Production Blockage Overproduction of nitric oxide (NO) by nitric oxide synthases (NOS) is implicated in various pathological conditions. rsc.org The activity of NOS is dependent on the cofactor BH4, whose synthesis is regulated by GTP Cyclohydrolase I. nih.govnih.gov Therefore, inhibition of GTPCH, as demonstrated by the analogue DAHP, can indirectly lead to a reduction in NO synthesis by limiting the availability of BH4. nih.govfrontiersin.org

Furthermore, studies on other 5-nitropyrimidine (B80762) derivatives have shown direct inhibitory effects on NOS activity and NO production. A series of compounds based on a 5-nitropyrimidine-2,4-dione scaffold were evaluated for their ability to inhibit NO production in lipopolysaccharide-induced RAW 264.7 cells. nih.gov The most potent compound in that series inhibited both NO production and the activity of inducible nitric oxide synthase (iNOS), suggesting that the 5-nitropyrimidine moiety can be a key structural feature for iNOS inhibition. nih.gov

O⁶-Alkylguanine-DNA-Alkyltransferase (AGT) Inactivation O⁶-Alkylguanine-DNA-alkyltransferase (AGT) is a crucial DNA repair protein that protects cells from mutagenic alkylating agents by transferring the alkyl group from the O⁶ position of guanine (B1146940) in DNA to one of its own cysteine residues. mdpi.commdpi.com This transfer is an irreversible, stoichiometric reaction that results in the inactivation of the AGT protein. mdpi.com

The inactivation of human AGT has been studied using close structural analogs of this compound. Specifically, 2,4-diamino-6-benzyloxy-5-nitropyrimidine (5-nitro-BP) was identified as a more potent inactivator of AGT in vitro than the benchmark inhibitor O⁶-benzylguanine. nih.gov However, its effectiveness in vivo was found to be lower. In a study using mice, a 15 mg/kg dose of 5-nitro-BP resulted in a reduction of liver AGT activity to 71% of basal levels after one hour, whereas O⁶-benzylguanine reduced it to just 1%. nih.gov This discrepancy was partly attributed to rapid metabolic processes. nih.gov

| Compound | Dose | Time Point | Remaining AGT Activity (% of Basal) |

|---|---|---|---|

| O⁶-benzylguanine | 15 mg/kg | 1 hr | 1% |

| 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine (5-nitroso-BP) | 15 mg/kg | 1 hr | 66% |

| 2,4-diamino-6-benzyloxy-5-nitropyrimidine (5-nitro-BP) | 15 mg/kg | 1 hr | 71% |

Structure-Activity Relationship Analysis for Pyrimidine-Based Biologically Active Compounds

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.

2,4-Diamino Groups: The presence of amino groups at the C2 and C4 positions is a critical feature for the inhibition of DHFR. These groups act as hydrogen bond donors, forming key interactions with the active site of the enzyme, thereby anchoring the inhibitor. researchgate.net

5-Nitro Group: The nitro group at the C5 position is a strong electron-withdrawing group. This feature significantly influences the electronic properties of the pyrimidine ring. In the case of 5-nitropyrimidine-2,4-dione analogues, this group was essential for their inhibitory activity against nitric oxide production and iNOS. nih.gov The electron-withdrawing nature of the nitro group can also affect the pKa of the neighboring amino groups, potentially influencing their protonation state and binding interactions within a protein's active site.

6-Methyl Group: Substitutions at the C6 position of the 2,4-diaminopyrimidine ring are known to modulate biological activity and selectivity. Studies on 6-alkyl-2,4-diaminopyrimidine inhibitors of bacterial DHFR revealed that the C6 alkyl group occupies a side pocket adjacent to the main binding site. nih.gov These hydrophobic interactions can lead to conformational changes in the protein, influencing inhibitor binding and potency. nih.gov The methyl group in this compound would be expected to engage in similar hydrophobic or van der Waals interactions with target enzymes.

Computational Biophysical Studies and Molecular Docking to Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.com While specific docking studies for this compound were not identified in the reviewed literature, studies on structurally related compounds provide valuable insights into potential binding modes.

Docking with Dihydrofolate Reductase (DHFR) Molecular docking studies of various 2,4-diaminopyrimidine derivatives with DHFR consistently show the pyrimidine ring binding deep within the active site. nih.gov The 2- and 4-amino groups typically form the crucial hydrogen bonds with the side chain of an aspartate residue (Asp27 in human DHFR) and the backbone carbonyl of other residues like Ile5. mdpi.comresearchgate.net The substituent at the 5- or 6-position extends into a larger, more variable pocket, where interactions determine the inhibitor's potency and selectivity. For example, docking of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines into the active site of Plasmodium falciparum DHFR showed that substituents on the phenyl ring significantly influenced the binding energy. nih.gov

Docking with Inducible Nitric Oxide Synthase (iNOS) A docking study performed on a 5-nitropyrimidine-2,4-dione analogue that inhibited iNOS activity confirmed its ability to bind effectively to the enzyme's active site. nih.gov The simulation revealed that the compound formed hydrogen bonds with key residues, validating its role as an iNOS inhibitor. This suggests that other 5-nitropyrimidines, including this compound, could potentially adopt a similar binding mode within the iNOS active site.

| Compound Class | Protein Target | Key Interactions Observed | Predicted Binding Energy / Score |

|---|---|---|---|

| 5-[(Phenethylamino)methyl]pyrimidine-2,4-diamines | P. falciparum DHFR | H-bonds with Asp54, Ile14, Ile164 | Kᵢ values from 1.3 to 243 nM nih.gov |

| 5-nitropyrimidine-2,4-dione analogue | iNOS | H-bonds with active site residues | IC₅₀ of 6.2 μM nih.gov |

| Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines | GABAA Receptor | Tight binding in active site | ΔG of -10.0 ± 5 kcal/mol mdpi.com |

These computational models serve as powerful tools to rationalize observed biological activities and to guide the design of new, more potent derivatives based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Diamino-6-methyl-5-nitropyrimidine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nitration and amination steps. For example, a precursor like 4,6-dihydroxypyrimidine can be nitrated using nitric acid/sulfuric acid, followed by chlorination (e.g., with POCl₃) and subsequent amination with ammonia. Key parameters include temperature control during nitration (0–5°C to avoid over-oxidation) and stoichiometric excess of ammonia for complete amination. Purity is ensured via techniques like HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR to confirm substitution patterns .

Q. How can the crystallographic structure of this compound be determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELX programs (e.g., SHELXL for refinement) due to their robustness in handling small-molecule data. For ambiguous electron density regions, iterative refinement with constraints (e.g., fixed methyl group geometries) and validation tools like PLATON/CHECKCIF are critical .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) identifies amino protons (~5-6 ppm) and aromatic protons (~8-9 ppm). ¹³C NMR confirms nitration (C-NO₂ ~150 ppm).

- IR : Nitro group stretches (~1520 cm⁻¹ and 1350 cm⁻¹) and NH₂ bends (~1600 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference with NIST databases for validation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported crystallographic data for polymorphic forms of nitropyrimidine derivatives?

- Methodological Answer : Contradictions often arise from overlooked polymorphism. Strategies include:

- Variable-Temperature XRD : To detect phase transitions.

- Computational Modeling : Use tools like Mercury (CCDC) to compare packing efficiencies and lattice energies.

- Synchrotron Radiation : For high-resolution data to resolve subtle structural variations. Cross-validate with solid-state NMR (¹⁵N or ¹³C CP/MAS) .

Q. What experimental approaches mitigate false positives in bioactivity assays for this compound derivatives?

- Methodological Answer :

- Orthogonal Assays : Combine enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay).

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl, nitro groups) to isolate pharmacophores.

- Counter-Screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding. Evidence from pyrimidine-based antifungal studies supports this approach .

Q. How can solvent effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amino groups by stabilizing transition states. Kinetic studies using UV-Vis spectroscopy (monitoring nitro group reduction) or in-situ FTIR can quantify solvent effects. Computational studies (DFT with COSMO solvation models) provide mechanistic insights into solvent-polarity-driven pathways .

Q. What strategies improve the thermal stability of this compound during DSC/TGA analysis?

- Methodological Answer :

- Sample Preparation : Use finely ground crystals to ensure uniform heating.

- Atmosphere Control : Inert gas (N₂/Ar) flow prevents oxidative decomposition.

- Dynamic Heating Rates : Multi-rate DSC (e.g., 5°C/min and 10°C/min) identifies reversible vs. irreversible transitions. Compare with simulated thermal profiles (e.g., via Gaussian thermodynamics modules) .

Data Contradiction and Validation

Q. How should researchers resolve conflicting data on the nitro group’s electronic effects in this compound?

- Methodological Answer :

- Electrochemical Analysis : Cyclic voltammetry to measure reduction potentials (E₁/₂) of the nitro group. Compare with Hammett σ constants for substituent effects.

- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and Mulliken charges. Validate against XPS data (N 1s binding energy for NO₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.